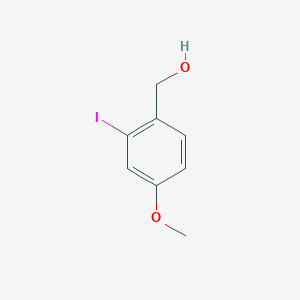

(2-Iodo-4-methoxyphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-iodo-4-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWNUZUAHOPYHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CO)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Importance of Aryl Iodides in Synthesis

Aryl iodides, a class of organic compounds where an iodine atom is directly attached to an aromatic ring, are highly valued in synthetic chemistry for their reactivity and versatility. Current time information in Bangalore, IN. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making the iodine an excellent leaving group in various reactions. bldpharm.com This characteristic is pivotal for their extensive use in the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Current time information in Bangalore, IN.bldpharm.com

Their prominence is particularly evident in the realm of transition-metal-catalyzed cross-coupling reactions. bldpharm.com Aryl iodides are preferred substrates for a multitude of named reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings. bldpharm.comnih.gov These reactions allow for the precise and efficient connection of the aryl iodide's aromatic core to a wide array of other organic fragments, such as boronic acids, alkenes, alkynes, and organostannanes. bldpharm.comnih.gov The ability to participate in such a broad spectrum of coupling reactions makes aryl iodides indispensable for the convergent synthesis of complex target molecules. nih.gov Furthermore, aryl iodides serve as precursors for the preparation of hypervalent iodine reagents, which are themselves powerful oxidizing agents in organic synthesis. bldpharm.com

The Transformative Potential of Substituted Benzyl Alcohols

Substituted benzyl (B1604629) alcohols, characterized by a hydroxylmethyl group attached to a substituted benzene (B151609) ring, are another cornerstone of organic synthesis. The benzyl alcohol moiety is a versatile functional group that can undergo a wide range of chemical transformations. nih.gov It can be readily oxidized to the corresponding benzaldehyde (B42025) or benzoic acid, providing entry into a vast landscape of carbonyl chemistry. nist.gov

Conversely, the hydroxyl group can be transformed into a good leaving group, such as a tosylate or halide, facilitating nucleophilic substitution reactions. google.com This allows for the introduction of various nucleophiles at the benzylic position. The dual hydrophilic (from the hydroxyl group) and lipophilic (from the aromatic ring) nature of benzyl alcohols also makes them useful as intermediates and solvents in chemical synthesis. nih.gov The specific substituents on the aromatic ring can significantly influence the reactivity of the benzyl alcohol, allowing for fine-tuning of its chemical behavior. mit.edu

The Unique Profile of 2 Iodo 4 Methoxyphenyl Methanol

The (2-Iodo-4-methoxyphenyl)methanol motif combines the key reactive features of both aryl iodides and substituted benzyl (B1604629) alcohols into a single, synthetically valuable molecule. Its structure, featuring an ortho-iodo and a para-methoxy group relative to the methanol (B129727) substituent, presents a unique combination of steric and electronic properties that dictate its reactivity and utility. The presence of the iodo group at the 2-position makes it a prime candidate for a variety of cross-coupling reactions, enabling the formation of biaryl structures and other complex frameworks. For instance, the core structure of N-(2-iodo-4-methoxyphenyl)-N-methylmethacrylamide has been utilized in Hiyama cross-coupling reactions. researchgate.net

The benzyl alcohol at the 1-position offers a handle for further functionalization. It can be oxidized to an aldehyde for subsequent reactions or converted into a leaving group for substitution. The methoxy (B1213986) group at the 4-position, being an electron-donating group, influences the electronic properties of the aromatic ring, which can affect the rates and outcomes of reactions at the other positions.

While specific data for this compound is not widely available in public databases, its properties can be inferred from analogous compounds. For example, the related compound (4-methoxyphenyl)methanol is a well-characterized aromatic alcohol. newdrugapprovals.org The synthesis of such a molecule would likely involve the iodination of a methoxy-substituted benzyl alcohol or the reduction of a corresponding 2-iodo-4-methoxybenzoic acid or benzaldehyde (B42025). The combination of these functional groups in a specific regioisomeric arrangement makes this compound a powerful intermediate for the synthesis of highly substituted and complex organic molecules, particularly in the development of new pharmaceutical agents and materials.

Synthetic Routes to this compound: A Detailed Examination

The synthesis of this compound, a significant building block in organic chemistry, can be approached through various strategic pathways. These methodologies primarily involve the introduction of an iodine atom ortho to the methoxy group on a benzyl alcohol scaffold or the reduction of a corresponding benzoic acid derivative. This article explores these synthetic strategies in detail, focusing on established and potential protocols.

Applications of 2 Iodo 4 Methoxyphenyl Methanol As a Synthetic Intermediate

Precursor for Complex Organic Frameworks

The structure of (2-Iodo-4-methoxyphenyl)methanol makes it an ideal starting material for building larger, more intricate molecular architectures. The ortho-iodine atom serves as an excellent handle for carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-couplings, while the benzylic alcohol can be readily transformed into other functional groups, facilitating cyclization and further derivatization.

A primary application of this compound is its conversion to the corresponding aldehyde, 2-Iodo-4-methoxybenzaldehyde. This transformation is a critical step as the aldehyde functionality opens up a vast landscape of subsequent chemical reactions, including reductive aminations, Wittig reactions, and condensations. The oxidation of the primary alcohol to an aldehyde is a common and high-yielding reaction in organic synthesis. Various reagents can be employed for this purpose, with the choice often depending on the desired selectivity and reaction conditions.

For instance, methods like the Kornblum oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) in the presence of a base, can convert benzyl (B1604629) halides to aldehydes. researchgate.net While this compound is a benzyl alcohol, related oxidation principles apply. More commonly, chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or milder, modern reagents are used to achieve this transformation efficiently. researchgate.net The resulting 2-Iodo-4-methoxybenzaldehyde is a valuable building block in its own right, used in the synthesis of various complex molecules. epa.gov

Table 1: Oxidation of Benzyl Alcohols to Benzaldehydes This table provides examples of common oxidation methods applicable to the conversion of benzyl alcohols, such as this compound, to the corresponding benzaldehydes.

| Oxidizing Agent System | Typical Solvent | Key Features |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Mild, selective for primary alcohols to aldehydes, solid reagent. researchgate.net |

| Kornblum Oxidation (for halides) | Dimethyl Sulfoxide (DMSO) | Converts benzyl halides to aldehydes; involves an intermediate alkoxysulfonium salt. researchgate.net |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | High-yielding, avoids heavy metals, performed at low temperatures. |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Mild, neutral conditions, broad functional group tolerance. |

The benzo[b]thiophene scaffold is a core component of numerous pharmaceuticals and materials. This compound is a suitable precursor for synthesizing substituted benzo[b]thiophenes. A common strategy involves the reaction of an ortho-halogenated aryl derivative with a sulfur-containing component. For example, a general and powerful method for benzo[b]thiophene synthesis is the acid-catalyzed intramolecular cyclization of α-(arylthio)acetophenones. google.com

Starting from this compound, a plausible synthetic route would involve a palladium-catalyzed Sonogashira coupling with a protected ethynyl (B1212043) sulfide (B99878) (e.g., ethyl (ethynyl)sulfide). This would form a 2-(alkynylthio)phenyl methanol (B129727) derivative. Subsequent intramolecular cyclization, often promoted by an electrophilic trigger or a transition metal catalyst, would then forge the thiophene (B33073) ring fused to the benzene (B151609) ring, yielding a benzo[b]thiophene. The methoxy (B1213986) group from the starting material would be retained on the final structure, leading to compounds like 6-methoxy-substituted benzo[b]thiophenes, which are precursors to biologically active molecules such as raloxifene (B1678788) analogues. nih.govgoogle.com

Polycyclic aromatic hydrocarbons (PAHs) are of significant interest for their applications in materials science, particularly in organic electronics like LEDs and field-effect transistors. nih.gov The synthesis of these complex, fused-ring systems often relies on a two-stage approach: first, the assembly of a poly-aryl precursor using cross-coupling reactions, followed by an intramolecular cyclodehydrogenation step. nih.govrsc.org

This compound is an excellent building block for the first stage. The iodine atom allows for participation in palladium-catalyzed reactions such as Suzuki or Negishi couplings. By reacting it with various arylboronic acids or organozinc reagents, complex bi-aryl or ter-aryl structures can be constructed. The alcohol group can be carried through these steps or modified to introduce other functionalities. Once the non-planar precursor is assembled, treatment with an oxidant like iron(III) chloride (FeCl₃) can effect the final planarization through intramolecular aryl-aryl bond formation, yielding the final PAH. nih.gov The methoxy group on the periphery of the resulting PAH can influence its electronic properties and solubility.

The quinolone and quinolin-4-one cores are privileged structures in medicinal chemistry, forming the basis of many antibacterial, anticancer, and anti-inflammatory drugs. nih.govnih.gov A powerful method for constructing the quinolone skeleton involves the palladium-catalyzed carbonylative Sonogashira coupling of a 2-iodoaniline (B362364) with a terminal alkyne, followed by cyclization. organic-chemistry.orgqeios.com

While this compound is not an aniline (B41778) itself, it can be readily converted into the necessary 2-iodoaniline precursor. A standard synthetic sequence would involve:

Oxidation of the primary alcohol to a carboxylic acid (2-iodo-4-methoxybenzoic acid).

Conversion of the carboxylic acid to an amine via a rearrangement reaction, such as the Curtius, Schmidt, or Hofmann rearrangement.

This sequence yields 2-iodo-4-methoxyaniline. nih.gov This key intermediate can then be used in established protocols, reacting with various alkynes under palladium catalysis to generate a diverse library of substituted quinolones, demonstrating the utility of this compound as a masked aniline precursor. organic-chemistry.orgqeios.com

Building Block for Pharmaceutical Intermediates and Biologically Active Molecules

The true value of a synthetic intermediate is demonstrated by its ability to facilitate the synthesis of molecules with practical applications, particularly in pharmaceuticals. This compound serves as a foundational building block for several classes of biologically active compounds.

As detailed previously, its conversion to benzo[b]thiophene derivatives is highly significant. The 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) structure is the core of selective estrogen receptor modulators (SERMs) like raloxifene and arzoxifene, which are used in the treatment and prevention of osteoporosis and breast cancer. google.com

Furthermore, its role in synthesizing quinolone derivatives connects it to a vast family of therapeutic agents. nih.gov Beyond the well-known antibacterial fluoroquinolones, quinolone-based structures are explored for a multitude of other therapeutic purposes. For example, (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (B1211206) was identified as a potent small molecule agent capable of reversing multidrug resistance in cancer cells, highlighting the importance of this structural motif in oncology research. nih.gov The iodo-substituent in the parent compound is also noteworthy, as many psychoactive agents and research chemicals feature an iodine atom on a phenyl ring, suggesting its potential use in neuroscience research. acs.org

Utilization in Cascade and Multicomponent Reactions

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single pot by combining three or more reactants. mdpi.comrsc.org These reactions are prized for their atom economy, speed, and ability to rapidly generate molecular diversity. mdpi.com

This compound can be a key player in such processes, primarily through its conversion to 2-Iodo-4-methoxybenzaldehyde. Aldehydes are one of the most common and versatile components in MCRs. For example, the resulting aldehyde could be a substrate in:

The Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones, a class of compounds with a wide range of biological activities.

The Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to create α-acylamino carboxamide derivatives, which are peptide-like structures. nih.gov

The Passerini Reaction: A three-component reaction of an aldehyde, a carboxylic acid, and an isocyanide to form α-acyloxy carboxamides.

The strategy would involve the initial oxidation of this compound to the aldehyde, which could then be directly subjected to the MCR conditions without intermediate purification. The iodo-substituent would be carried through the MCR, providing a handle for subsequent post-modification, for instance, via Suzuki or Heck coupling, in a cascade or tandem reaction sequence to further increase molecular complexity.

Compound Reference Table

Advanced Spectroscopic Characterization Techniques for 2 Iodo 4 Methoxyphenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides insights into the chemical environment of individual protons and carbon atoms within the molecule.

¹H NMR Analysis of Chemical Shifts and Coupling Constants

Proton NMR (¹H NMR) spectroscopy of (2-Iodo-4-methoxyphenyl)methanol reveals distinct signals corresponding to each type of proton in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton, while the coupling constant (J), measured in Hertz (Hz), provides information about the number and proximity of neighboring protons. hw.ac.uk

In a typical ¹H NMR spectrum of this compound, the aromatic protons appear in the downfield region, generally between δ 6.0 and 8.0 ppm. The protons on the benzene (B151609) ring exhibit complex splitting patterns due to coupling with each other. The methoxy (B1213986) group (-OCH₃) protons typically appear as a sharp singlet further upfield, usually around δ 3.8 ppm. The benzylic protons of the methanol (B129727) group (-CH₂OH) also show a characteristic signal, often as a singlet or a doublet depending on the solvent and concentration, and its chemical shift is influenced by hydrogen bonding. The hydroxyl (-OH) proton signal can vary in chemical shift and may appear as a broad singlet. rsc.org

Interactive Data Table: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.30 - 7.40 | m | - |

| Aromatic-H | 6.80 - 6.90 | m | - |

| -OCH₃ | ~3.82 | s | - |

| -CH₂OH | ~4.60 | s | - |

| -OH | Variable | br s | - |

Note: 's' denotes a singlet, 'd' a doublet, 't' a triplet, 'q' a quartet, 'm' a multiplet, and 'br s' a broad singlet. The exact chemical shifts and coupling constants can vary depending on the solvent and the specific derivative.

¹³C NMR Analysis of Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. youtube.com The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, which often allows for the resolution of every carbon signal.

For this compound, the carbon attached to the iodine atom (C-I) is significantly shielded and appears at a characteristic chemical shift. The carbon bearing the methoxy group (C-O) and the benzylic carbon of the methanol group (C-OH) also have distinct chemical shifts. The aromatic carbons show signals in the typical downfield region for sp² hybridized carbons. rsc.orgdocbrown.info

Interactive Data Table: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-I | ~85 - 95 |

| Aromatic-C | 110 - 140 |

| C-OCH₃ | ~159 |

| -OCH₃ | ~55 |

| -CH₂OH | ~65 |

Note: The chemical shifts are approximate and can be influenced by the solvent and substitution pattern in derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. docbrown.infolibretexts.org

In the mass spectrum of this compound, the molecular ion peak [M]⁺ corresponds to the mass of the intact molecule. The presence of iodine, which has a single stable isotope (¹²⁷I), simplifies the interpretation of the isotopic pattern of the molecular ion. docbrown.info Common fragmentation pathways for this molecule include the loss of a hydrogen atom, a hydroxyl radical, a methoxy group, or the entire iodophenyl group, leading to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. nih.gov This precision allows for the determination of the elemental composition of the molecular ion and its fragments, which is invaluable for confirming the chemical formula of this compound and its derivatives. rsc.org

Liquid Chromatography-Mass Spectrometry (LC/MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is particularly useful for analyzing complex mixtures containing this compound or its derivatives. The liquid chromatograph separates the components of the mixture, and the mass spectrometer then provides mass and structural information for each separated component. protocols.ioresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound.

The IR spectrum of this compound exhibits several key absorption bands that confirm the presence of its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. pressbooks.pub The C-O stretching vibration of the alcohol and the ether linkage appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region. libretexts.org The C-I stretching vibration is typically found in the low-frequency region of the spectrum, often below 600 cm⁻¹. docbrown.info

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |

| O-H (alcohol) | 3200 - 3600 (broad) | Stretch |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 3000 | Stretch |

| C=C (aromatic) | 1450 - 1600 | Stretch |

| C-O (alcohol, ether) | 1000 - 1300 | Stretch |

| C-I | < 600 | Stretch |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of this compound, this technique provides invaluable insights into bond lengths, bond angles, and intermolecular interactions, which collectively dictate the material's macroscopic properties.

A pertinent example can be found in the structural analysis of a closely related compound, (3-(dimethoxymethyl)-5-methoxy-1H-indol-1-yl)(5-fluoro-2-iodophenyl)methanone. The crystallographic data for this derivative offers a model for the solid-state conformation of molecules containing the 2-iodo-phenyl moiety. The crystal structure of this compound, with the formula C₁₉H₁₇FINO₄, was determined to be in the triclinic space group P1. researchgate.net

The detailed crystallographic parameters for this derivative provide a blueprint for understanding the molecular geometry. The unit cell dimensions were determined as a = 7.1158(2) Å, b = 11.1914(3) Å, and c = 12.4974(3) Å, with angles α = 73.015(2)°, β = 87.945(2)°, and γ = 78.137(2)°. researchgate.net This level of detail allows for the precise calculation of the unit cell volume, which is 931.19(4) ų. researchgate.net Such data is crucial for understanding the packing of molecules in the crystal lattice.

In the solid state, molecules are often involved in various non-covalent interactions that stabilize the crystal structure. For instance, in the crystal structures of some 1-phenyl-substituted tribenzsilatranes, intermolecular hydrogen bonds of the C-H···π type have been observed, influencing the formation of molecular layers. mdpi.com Similarly, the analysis of derivatives of this compound would involve a thorough examination of such interactions.

The table below summarizes the key crystallographic data for a derivative containing a 2-iodophenyl group, illustrating the type of information obtained from a single-crystal X-ray diffraction study.

| Parameter | Value |

| Chemical Formula | C₁₉H₁₇FINO₄ |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 7.1158(2) |

| b (Å) | 11.1914(3) |

| c (Å) | 12.4974(3) |

| α (°) | 73.015(2) |

| β (°) | 87.945(2) |

| γ (°) | 78.137(2) |

| Volume (ų) | 931.19(4) |

| Z (molecules per unit cell) | 2 |

| Temperature (K) | 293(2) |

| R-factor (%) | 5.63 |

Table 1: Crystallographic data for (3-(dimethoxymethyl)-5-methoxy-1H-indol-1-yl)(5-fluoro-2-iodophenyl)methanone. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy in Related Systems

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic systems like this compound and its derivatives, the positions and intensities of absorption bands in the UV-Vis spectrum are sensitive to the nature and position of substituents on the benzene ring.

The electronic absorption spectra of derivatives of 4,11-dimethoxyanthrafurandione, for example, show that the position of the long-wave absorption maximum is influenced by the substituents. researchgate.net Demethylation of the methoxy groups in these systems leads to the appearance of two strong maxima in the long-wave region. researchgate.net This highlights the significant role of the methoxy group in determining the electronic structure.

In the case of this compound, the chromophore is the substituted benzene ring. The methoxy (-OCH₃) group, being an electron-donating group, and the iodo (-I) group, with its electron-withdrawing and heavy atom effects, both influence the energy of the π-π* transitions. The presence of the hydroxymethyl (-CH₂OH) group generally has a smaller effect on the main absorption bands of the phenyl ring.

The UV-Vis spectrum of a related compound, p-anisyl alcohol (4-methoxybenzyl alcohol), can provide a reference point. Typically, such compounds exhibit characteristic absorption bands in the UV region. The introduction of an iodine atom ortho to the hydroxymethyl group and meta to the methoxy group is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and the heavy atom effect of iodine.

The table below illustrates typical UV-Vis absorption maxima for related aromatic compounds dissolved in a polar solvent like ethanol (B145695) or methanol. These values are indicative and can shift based on the specific substitution pattern and solvent environment.

| Compound/System | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| 4-Methoxybenzyl alcohol | Ethanol | ~225, ~275 | ~10,000, ~1,500 |

| Iodobenzene | Ethanol | ~227, ~257 | ~13,000, ~700 |

| Substituted Anthrafurandiones | Ethanol | Varies with subs. | - |

Table 2: Representative UV-Vis absorption data for related aromatic systems.

The study of the UV-Vis spectra of derivatives of this compound would involve monitoring shifts in these absorption bands as a function of chemical modification. This can provide valuable information on how changes in the molecular structure affect the electronic properties, which is crucial for applications in materials science and medicinal chemistry.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The future synthesis of (2-Iodo-4-methoxyphenyl)methanol will likely focus on green chemistry principles, aiming for higher efficiency, reduced waste, and the use of environmentally benign reagents.

Current synthetic approaches often rely on traditional methods that may involve harsh conditions or produce significant waste. Future research is anticipated to explore more sustainable alternatives. One promising avenue is the development of one-pot syntheses from readily available precursors like aromatic amines. nih.gov Metal-free synthesis from arylhydrazines and iodine is another green alternative that has been successfully applied to the synthesis of various aryl iodides and could be adapted for this compound. nih.govacs.org

The use of microwave-assisted organic synthesis (MAOS) is another trend that is expected to gain traction. youtube.comnih.gov Microwave irradiation can significantly accelerate reaction rates, improve yields, and reduce the formation of byproducts. youtube.comnih.gov For instance, the conversion of primary alcohols to other functional groups can be achieved in minutes with high conversion rates under microwave conditions. youtube.com Research into the microwave-assisted synthesis of this compound could lead to more efficient and scalable production methods.

Furthermore, the exploration of flow chemistry for the synthesis of this compound and its derivatives is a burgeoning area. Flow reactors offer precise control over reaction parameters, enhanced safety, and the potential for continuous manufacturing, which are all critical for industrial applications.

Exploration of New Reactivity Pathways and Catalytic Systems

The inherent reactivity of the iodo and hydroxymethyl groups in this compound opens up a vast landscape for exploring novel chemical transformations and catalytic applications.

The carbon-iodine bond is a key feature, making it an excellent substrate for a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. Future research will likely focus on employing novel and more efficient catalytic systems, including those based on earth-abundant metals or even metal-free conditions, to further enhance the versatility of these reactions.

Moreover, the development of catalytic systems where the compound itself or its derivatives act as catalysts is a compelling future direction. For example, the oxidation of benzyl (B1604629) alcohol can be catalyzed by functionalized metal-organic frameworks (MOFs), and similar principles could be applied to systems involving this compound. researchgate.netulisboa.pt The design of chiral derivatives of this compound could also lead to new classes of organocatalysts for asymmetric synthesis.

Design and Synthesis of Advanced Derivatives for Specific Applications

The true potential of this compound lies in its role as a scaffold for the synthesis of advanced derivatives with tailored properties for specific applications, particularly in medicinal chemistry and materials science.

In the realm of medicinal chemistry, the methoxyphenyl and iodophenyl moieties are common pharmacophores found in a variety of biologically active molecules. The design and synthesis of novel derivatives could lead to the discovery of new therapeutic agents. For instance, the modification of the phenolic hydroxyl group in related compounds has been shown to enhance their bioactivity. acs.org The synthesis of N-benzylamide conjugates of non-steroidal anti-inflammatory drugs (NSAIDs) has been explored to improve their delivery to the central nervous system. nih.gov Similar strategies could be applied to this compound to create prodrugs or targeted drug delivery systems.

In materials science, the functional groups on this compound make it an attractive monomer or precursor for the synthesis of novel polymers and functional materials. The iodophenyl group can be used as a handle for polymerization or for grafting onto other polymer backbones. The methoxy (B1213986) and hydroxyl groups can be modified to tune the solubility, thermal stability, and optical properties of the resulting materials.

Interdisciplinary Applications in Materials Science and Advanced Organic Chemistry

The convergence of materials science and advanced organic chemistry presents exciting opportunities for the application of this compound and its derivatives. The unique electronic and structural features of this compound make it a candidate for the development of novel organic electronic materials.

For example, the incorporation of iodinated and methoxy-substituted aromatic units into conjugated polymers can influence their electronic properties, such as their band gap and charge carrier mobility. This makes them potentially useful in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Furthermore, the ability to form self-assembled monolayers on various substrates, a property often associated with functionalized aromatic compounds, could be explored for applications in surface engineering, sensing, and nanotechnology. The interplay between the intermolecular interactions, such as hydrogen bonding from the hydroxyl group and halogen bonding from the iodine atom, could be harnessed to control the self-assembly process and the resulting material properties.

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

To fully realize the potential of this compound, a deeper understanding of its chemical properties and reaction mechanisms is essential. Advanced spectroscopic and computational techniques will play a pivotal role in this endeavor.

High-resolution nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional techniques, will continue to be crucial for the structural elucidation of new derivatives. In-situ spectroscopic monitoring of reactions involving this compound can provide valuable kinetic and mechanistic data.

Computational chemistry, particularly density functional theory (DFT), will be an indispensable tool for predicting the reactivity, electronic properties, and spectroscopic signatures of this compound and its derivatives. nih.gov DFT calculations can be used to model reaction pathways, elucidate transition states, and understand the role of catalysts. Hirshfeld surface analysis, another computational method, can provide insights into intermolecular interactions in the solid state, which is crucial for understanding crystal packing and designing new crystalline materials. nih.gov

The combination of advanced experimental and computational approaches will undoubtedly accelerate the discovery of new applications for this compound and pave the way for the rational design of next-generation functional molecules and materials.

Q & A

Q. What are the primary synthetic routes for (2-Iodo-4-methoxyphenyl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves iodination of 4-methoxyphenyl precursors followed by hydroxymethylation. For example:

Iodination : Direct electrophilic substitution on 4-methoxyphenol using iodine monochloride (ICl) in acetic acid at 60–80°C yields 2-iodo-4-methoxyphenol.

Hydroxymethylation : The phenol group is converted to a hydroxymethyl group via Mannich reaction (formaldehyde, HCl) or reduction of a pre-introduced nitrile group (e.g., using LiAlH4).

Yield optimization requires strict control of temperature (50–70°C for Mannich) and stoichiometric ratios (1:1.2 for formaldehyde). Competing side reactions (e.g., over-iodination or oxidation) can reduce purity, necessitating purification via column chromatography (silica gel, hexane/ethyl acetate) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Methoxy protons appear as a singlet at δ ~3.8 ppm. The aromatic proton adjacent to iodine (C3) shows deshielding (δ ~7.5–8.0 ppm) due to iodine’s inductive effect. Hydroxymethyl protons resonate at δ ~4.6–5.0 ppm (exchangeable with D2O).

- ¹³C NMR : Iodo-substituted carbons (C2) exhibit significant downfield shifts (~95–100 ppm).

- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 280 (C8H9IO2). High-resolution MS confirms molecular formula .

- HPLC : Reverse-phase C18 columns (acetonitrile/water, 60:40) assess purity (>95% required for research-grade material) .

Advanced Research Questions

Q. How do electronic effects of the iodo and methoxy groups influence regioselectivity in further functionalization?

- Methodological Answer : The methoxy group (-OCH3) is a strong para-directing, electron-donating group, while iodine is weakly deactivating but ortho/para-directing. In electrophilic substitutions (e.g., nitration), the methoxy group dominates, directing incoming electrophiles to C6 (meta to iodine). Experimental validation:

- Nitration : React with HNO3/H2SO4 at 0°C. LC-MS analysis shows predominant C6-nitro derivatives (80–85% yield). Computational modeling (DFT) supports this regioselectivity .

Q. What are the stability challenges of this compound under varying storage conditions?

- Methodological Answer :

- Light Sensitivity : Iodoarenes undergo photolytic C-I bond cleavage. Store in amber glass under inert gas (N2/Ar) at –20°C.

- Oxidation : The hydroxymethyl group oxidizes to a ketone (e.g., with CrO3). Stabilize with 0.1% BHT (butylated hydroxytoluene) in ethanol.

- Hydrolysis : Susceptible to acidic/basic conditions (pH <4 or >10). Monitor via periodic ¹H NMR to detect degradation .

Q. How can contradictory data on reaction yields from different synthetic protocols be resolved?

- Methodological Answer : Discrepancies arise from:

- Catalyst Purity : Palladium catalysts (e.g., Pd/C) contaminated with sulfur reduce hydrogenation efficiency. Pre-treat catalysts with H2 flow at 150°C.

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve iodination yields but may promote side reactions. Use kinetic studies (TLC every 30 min) to identify optimal reaction windows .

Research Applications & Future Directions

Q. What role does this compound play in pharmaceutical intermediate synthesis?

- Methodological Answer : The iodine atom serves as a handle for cross-coupling (e.g., Suzuki-Miyaura) to generate biaryl structures. Example protocol:

- Suzuki Reaction : React with arylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), K2CO3 (2 eq) in dioxane/water (4:1) at 80°C for 12 hr. Isolate biaryl products in 70–80% yield .

Q. What gaps exist in current research on this compound, and what future studies are needed?

- Methodological Answer :

- Biocatalytic Synthesis : Explore laccase-mediated iodination or hydroxymethylation for greener protocols.

- Toxicity Profiling : Use in vitro assays (e.g., Ames test for mutagenicity) to establish safety thresholds for lab handling .

- Advanced Materials : Investigate its use in liquid crystals (via polar iodine) or metal-organic frameworks (MOFs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.